molecular formula C19H9F5N2O B2922700 2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-63-9

2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No. B2922700
CAS RN: 338964-63-9
M. Wt: 376.286
InChI Key: ASRKGDCPIAQNIS-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and two phenyl rings, which are basic aromatic rings with carbon atoms. The molecule also contains several fluorine atoms, which are often used in medicinal chemistry to improve the properties of drug-like molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the difluorophenoxy and trifluoromethylphenyl groups, and the formation of the carbonitrile group. Unfortunately, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the difluorophenoxy and trifluoromethylphenyl groups, and the carbonitrile group. The presence of the fluorine atoms would likely influence the electronic properties of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The pyridine ring, for example, could undergo electrophilic substitution reactions. The carbonitrile group could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms, for example, could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds structurally related to 2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile focuses on their synthesis and detailed structural analysis. For example, the study of azafluorene derivatives explores their synthesis, physicochemical properties, and potential applications as inhibitors for SARS-CoV-2 RdRp. The intricate structural details, including the planar nature of the azafluorene ring system and the intermolecular interactions, are crucial for understanding their biological activity and potential medicinal applications (Venkateshan et al., 2020).

Electronic and Optical Properties

Investigations into the electronic and optical properties of pyridine derivatives offer insights into their potential applications in materials science. For instance, the structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been examined, revealing their utility in fabricating devices with specific optical energy gaps and photosensor capabilities (Zedan, El-Taweel, & El-Menyawy, 2020). Such research contributes to the development of novel materials for electronic and optoelectronic applications.

Catalysis and Chemical Reactions

The role of fluorinated pyridine derivatives in catalysis and chemical reactions is another area of active research. For example, the electrochemical reduction of CO2 catalyzed by Re(pyridine-oxazoline)(CO)3Cl complexes has been studied, demonstrating the influence of pyridine derivatives on the catalytic efficiency and selectivity of CO2 reduction processes (Nganga et al., 2017). Such findings are essential for advancing sustainable chemical synthesis and environmental remediation efforts.

Medicinal Chemistry

In the realm of medicinal chemistry, the synthesis of new compounds based on the structure of this compound has led to the discovery of potential therapeutic agents. The investigation into the antimicrobial and anticancer activities of pyridine derivatives underscores the significance of these compounds in drug discovery and development (Elewa et al., 2021).

Material Science

The synthesis and characterization of new fluorinated poly(pyridine amide)s derived from pyridine derivatives highlight the importance of these compounds in material science. These polymers exhibit remarkable properties, such as solubility in polar solvents, thermal stability, and low dielectric constants, making them suitable for high-performance applications (Xie et al., 2022).

Safety and Hazards

As with any chemical compound, handling “2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity. Such studies could provide valuable information about the compound’s potential applications .

properties

IUPAC Name

2-(2,4-difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9F5N2O/c20-15-4-5-17(16(21)8-15)27-18-12(9-25)6-13(10-26-18)11-2-1-3-14(7-11)19(22,23)24/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRKGDCPIAQNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=C(C=C(C=C3)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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